Pyrène-d10

Vue d'ensemble

Description

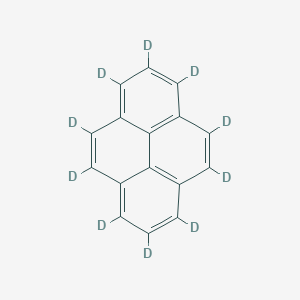

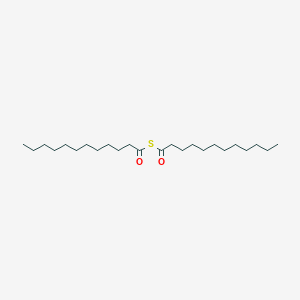

Pyrene-d10 is a deuterated form of pyrene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. The chemical formula for pyrene-d10 is C16D10, and it is often used as an analytical standard in various scientific studies. The deuterium atoms in pyrene-d10 replace the hydrogen atoms in the pyrene molecule, making it useful for tracing and quantification in research applications.

Applications De Recherche Scientifique

Pyrene-d10 has a wide range of applications in scientific research:

Chemistry: Used as an analytical standard for the quantification of polycyclic aromatic hydrocarbons in environmental samples.

Biology: Employed in studies of biological systems to trace the metabolic pathways of polycyclic aromatic hydrocarbons.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs containing aromatic hydrocarbons.

Industry: Applied in the development of new materials, such as organic semiconductors and light-emitting diodes, due to its unique photophysical properties.

Mécanisme D'action

Target of Action

Pyrene-d10 is a deuterium-labeled version of Pyrene It’s known that pyrene and its derivatives interact with various enzymes and proteins involved in the metabolism and detoxification of polycyclic aromatic hydrocarbons (pahs) .

Mode of Action

It’s known that deuterium-labeled compounds like pyrene-d10 are often used as tracers in drug development processes . The incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles .

Biochemical Pathways

Research on pyrene degradation has shown that two biochemical pathways are involved . These pathways are initiated by the action of pyrene dioxygenase enzymes, encoded by the nidA and nidA3 genes . These enzymes add hydroxyl groups to the aromatic rings of Pyrene, leading to the formation of arene epoxide intermediates .

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic profiles . This can potentially lead to changes in the bioavailability of the drug.

Result of Action

The use of deuterium-labeled compounds like pyrene-d10 allows for precise tracking and quantification during drug development processes .

Action Environment

It’s known that environmental conditions can significantly affect the degradation and transformation of pahs like pyrene .

Analyse Biochimique

Biochemical Properties

Pyrene-d10 is characterized by its isotopic purity of 98 atom % D and a molecular weight of 212.31 . It has a melting point of 145-148 °C It is known that PAHs like pyrene can interact with various enzymes, proteins, and other biomolecules, often through non-covalent interactions .

Cellular Effects

Studies on pyrene, the non-deuterated form, have shown that it can affect various types of cells and cellular processes . For instance, pyrene has been found to exhibit selectivity to lysosomes for real-time cell imaging without alkalinizing effect

Molecular Mechanism

It is known that PAHs like pyrene can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression . For instance, pyrene has been found to switch from nuclear to cellular lysosomes

Temporal Effects in Laboratory Settings

A study on pyrene has shown that it can be converted to pyrene-d10 with >98% deuterium incorporation in just 1 hour of microwave irradiation in a solution of t-BuOK/DMF-d7 . This suggests that Pyrene-d10 may have good stability in laboratory settings.

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of Pyrene-d10 in animal models. Studies on PAHs like benzo[a]pyrene have shown that their effects can vary with different dosages

Metabolic Pathways

It is known that PAHs like pyrene can be involved in various metabolic pathways . For instance, benzo[a]pyrene, a PAH, has been found to regulate lipid metabolism via the aryl hydrocarbon receptor

Transport and Distribution

Studies on PAHs like pyrene have shown that they can be transported and distributed within cells and tissues . For instance, benzo[a]pyrene has been found to be noncovalently associated with lipoproteins, suggesting a potential mode of transport and distribution .

Subcellular Localization

Studies on PAHs like pyrene have shown that they can localize in specific subcellular compartments . For instance, benzo[a]pyrene has been found to localize in the same areas as a fluorescent cholesterol analog

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pyrene-d10 typically involves the deuteration of pyrene. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods

Industrial production of pyrene-d10 follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing pyrene and the catalyst, and the reaction is monitored to achieve the desired level of deuteration. The product is then purified using techniques such as distillation or chromatography to obtain high-purity pyrene-d10.

Analyse Des Réactions Chimiques

Types of Reactions

Pyrene-d10 undergoes various chemical reactions, including:

Oxidation: Pyrene-d10 can be oxidized to form pyrenequinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert pyrene-d10 into dihydropyrene-d10 and other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the pyrene-d10 molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromate and permanganate under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution: Bromination using bromine or N-bromosuccinimide, nitration using nitric acid, and sulfonation using sulfuric acid are typical substitution reactions.

Major Products Formed

Oxidation: Pyrenequinones and other oxygenated derivatives.

Reduction: Dihydropyrene-d10 and other reduced forms.

Substitution: Bromopyrene-d10, nitropyrene-d10, and sulfonated pyrene-d10.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenanthrene-d10: Another deuterated polycyclic aromatic hydrocarbon with three fused benzene rings.

Anthracene-d10: A deuterated compound with three linearly fused benzene rings.

Fluorene-d10: A deuterated polycyclic aromatic hydrocarbon with a five-membered ring fused to two benzene rings.

Naphthalene-d8: A deuterated compound with two fused benzene rings.

Uniqueness of Pyrene-d10

Pyrene-d10 is unique due to its four fused benzene rings, which provide a larger aromatic system compared to phenanthrene-d10 and anthracene-d10. This larger aromatic system results in distinct photophysical properties, making pyrene-d10 particularly useful in applications requiring strong fluorescence and phosphorescence. Additionally, the deuterium labeling enhances its utility in tracing and quantification studies, providing a clear distinction from non-deuterated analogs.

Propriétés

IUPAC Name |

1,2,3,4,5,6,7,8,9,10-decadeuteriopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEAQIROQSPTKN-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938045 | |

| Record name | Pyrene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1718-52-1 | |

| Record name | Pyrene-d10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1718-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrene-d10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrene-d10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pyrene-d10, when added to bitumen before coking, serves as an "indicator" of hydrogen exchange reactions. [] As coking progresses, hydrogen atoms from the bitumen transfer to pyrene-d10, replacing deuterium. Analyzing the degree of deuterium exchange in pyrene-d10 reveals the extent of hydrogen shuttling that occurred during the coking process. [] This approach provides valuable insight into the complex reaction mechanisms of bitumen coking without significantly altering the process itself. []

ANone: Pyrene-d10 (C16D10) has a molecular weight of 218.33 g/mol. It is structurally identical to pyrene (C16H10) with all ten hydrogen atoms replaced by deuterium.

A: Deuteration leads to changes in vibrational frequencies due to the mass difference between hydrogen and deuterium. For instance, the infrared (IR) spectra of pyrene-d10 exhibit shifts in bands associated with C-H vibrations compared to pyrene. [] These isotopic shifts are valuable for vibrational assignments and studying molecular dynamics. [, ] Additionally, differences are observed in fluorescence lifetimes between pyrene-h10 and pyrene-d10, particularly at specific vibrational energy levels. []

A: Researchers have incorporated pyrene-d10 into PMMA to study the polymer's photophysical properties as a function of temperature. [] By analyzing the fluorescence lifetimes and yields of pyrene-d10 within the PMMA matrix, they gain insights into the temperature dependence of nonradiative transitions within the polymer. []

ANone: This section is not applicable as the provided research does not focus on the catalytic properties of pyrene-d10.

ANone: This section is not applicable as the provided research does not extensively cover computational studies on pyrene-d10.

ANone: These aspects are not relevant to the provided research, which primarily focuses on pyrene-d10 as a spectroscopic tool and probe for studying various chemical and physical phenomena.

A: While pyrene-d10 offers specific advantages as an "indicator" in hydrogen transfer studies, other deuterated aromatic compounds could potentially serve similar purposes. [] The choice of an alternative would depend on the specific reaction being studied and the desired properties of the probe molecule.

ANone: This information is not available within the provided research papers.

A: The diverse applications of pyrene-d10 highlight its value across multiple scientific fields. Its use in studying bitumen coking [], polymer dynamics [], and photoinduced electron transfer reactions [] demonstrates its versatility as a tool in organic chemistry, materials science, and photochemistry. By providing insights into fundamental molecular processes, pyrene-d10 facilitates a deeper understanding across these disciplines.

ANone: Several analytical techniques are crucial for studying pyrene-d10:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate, identify, and quantify pyrene-d10 in complex mixtures, such as environmental samples or reaction products. [, , , ]

- Electron Spin Resonance (ESR): Employed to investigate the triplet state dynamics and energy transfer processes involving pyrene-d10 in mixed crystal systems. [, , ]

- Fluorescence Spectroscopy: Utilized to study excited state dynamics, including fluorescence lifetimes and quantum yields of pyrene-d10 in various environments. [, , , , , ]

- Infrared (IR) Spectroscopy: Used to identify and assign vibrational modes, study molecular structure, and investigate interactions of pyrene-d10 with other molecules. []

A: Accurate quantification often involves the use of internal standards, such as pyrene-d10 itself, alongside analytical techniques like GC-MS. [, , , ] This approach helps correct for variations in instrument response and sample losses during extraction and analysis, improving the accuracy and reliability of the measurements.

ANone: Specific information regarding the environmental impact and degradation of pyrene-d10 is not extensively discussed in the provided research papers.

A: This aspect is not directly addressed in the research papers, although one study investigates the solvent-dependent spectral shifts in pyrene-d10. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)